tert-Butyl(2-ethynylphenoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(2-ethynylphenoxy)dimethylsilane: is an organosilicon compound with the molecular formula C14H20OSi. It is characterized by the presence of a tert-butyl group, an ethynyl group, and a phenoxy group attached to a dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
The synthesis of tert-Butyl(2-ethynylphenoxy)dimethylsilane typically involves the reaction of 2-ethynylphenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-ethynylphenol+tert-butyldimethylsilyl chloride→this compound
Chemical Reactions Analysis
tert-Butyl(2-ethynylphenoxy)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl(2-ethynylphenoxy)dimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty polymers and materials.
Mechanism of Action
The mechanism by which tert-Butyl(2-ethynylphenoxy)dimethylsilane exerts its effects is primarily through its reactivity with various chemical reagents. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the ethynyl group is targeted, leading to the formation of carbonyl compounds .
Comparison with Similar Compounds
tert-Butyl(2-ethynylphenoxy)dimethylsilane can be compared with other similar compounds such as:
tert-Butyl(2-methoxyethoxy)dimethylsilane: This compound has a methoxyethoxy group instead of an ethynyl group.
tert-Butyldimethyl(2-propynyloxy)silane: This compound has a propynyloxy group instead of a phenoxy group.
Properties
Molecular Formula |
C14H20OSi |
---|---|
Molecular Weight |
232.39 g/mol |
IUPAC Name |
tert-butyl-(2-ethynylphenoxy)-dimethylsilane |
InChI |
InChI=1S/C14H20OSi/c1-7-12-10-8-9-11-13(12)15-16(5,6)14(2,3)4/h1,8-11H,2-6H3 |
InChI Key |
SQMLSVDDSDLEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.